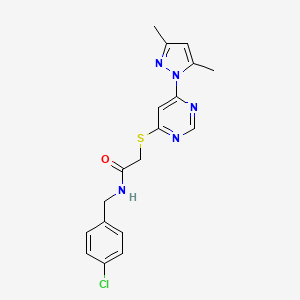

N-(4-chlorobenzyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide

Description

"N-(4-chlorobenzyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide" is a heterocyclic compound featuring a pyrimidine core substituted with a 3,5-dimethylpyrazole moiety and a thioacetamide group linked to a 4-chlorobenzyl chain. The 4-chlorobenzyl group may enhance lipophilicity, influencing membrane permeability and metabolic stability .

Properties

IUPAC Name |

N-[(4-chlorophenyl)methyl]-2-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN5OS/c1-12-7-13(2)24(23-12)16-8-18(22-11-21-16)26-10-17(25)20-9-14-3-5-15(19)6-4-14/h3-8,11H,9-10H2,1-2H3,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILRADICPFYSGGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC(=NC=N2)SCC(=O)NCC3=CC=C(C=C3)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

To contextualize the properties of the target compound, we compare it with structurally related analogs from the 1,3,4-thiadiazole series () and discuss broader trends in heterocyclic chemistry. Key differences lie in the core heterocycle (pyrimidine vs. thiadiazole) and substituent effects.

Key Observations :

- Core Heterocycle Impact : Thiadiazole-based compounds (5e, 5j) exhibit melting points between 132–140°C, whereas pyrimidine cores (as in the target compound) may display altered thermal stability due to increased aromaticity and molecular planarity. Pyrimidines often exhibit higher melting points than thiadiazoles due to stronger π-π stacking interactions .

- Substituent Effects: The 4-chlorobenzyl group in 5e and 5j correlates with moderate-to-high yields (74–82%) and melting points >130°C, suggesting enhanced crystallinity compared to non-halogenated analogs (e.g., 5m with benzylthio: 85% yield, 135–136°C). The chlorine atom likely contributes to tighter crystal packing via halogen bonding or dipole interactions .

- Synthetic Efficiency : Benzylthio derivatives (e.g., 5h, 5m) show higher yields (85–88%) than methylthio or ethylthio analogs (5f: 79%, 5l: 68%), possibly due to improved solubility during synthesis .

Hydrogen Bonding and Crystal Packing

Hydrogen bonding patterns, critical for solubility and stability, differ between thiadiazole and pyrimidine cores. Thiadiazoles in likely form N–H···O/N hydrogen bonds via acetamide groups, as observed in similar structures . The 3,5-dimethylpyrazole substituent could introduce steric hindrance, limiting hydrogen bonding compared to simpler phenoxy groups in compounds .

Methodological Insights

- Structural Validation: The use of SHELX software () for crystallographic refinement ensures accurate bond-length and angle data for both the target compound and its analogs. For instance, SHELXL’s robust handling of high-resolution data is critical for resolving subtle structural differences between halogenated and non-halogenated derivatives .

- Database Cross-Referencing : The Cambridge Structural Database (CSD) () provides a repository for comparing the target’s crystal parameters (e.g., unit cell dimensions) with those of thiadiazole analogs. As of 2002, the CSD contained >250,000 structures, enabling statistical analysis of trends in heterocyclic systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.